

Synthesis of 5,5-Diethylbarbituric Acid: A Technical Guide

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This guide provides a comprehensive overview of the synthesis pathway for 5,5-diethylbarbituric acid, commonly known as **barbital**. It is intended for researchers, scientists, and professionals in the field of drug development. This document outlines the core chemical reactions, detailed experimental protocols, and quantitative data associated with the synthesis.

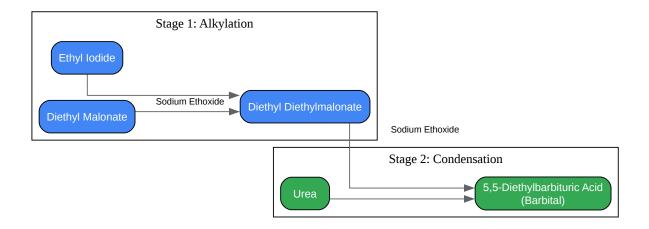
Overview of the Synthesis Pathway

The synthesis of 5,5-diethylbarbituric acid is a well-established process in medicinal chemistry, primarily achieved through the condensation of a disubstituted malonic ester with urea.[1] The overall process can be broken down into two key stages:

- Stage 1: Synthesis of Diethyl Diethylmalonate: This initial step involves the dialkylation of diethyl malonate to introduce the two ethyl groups at the central carbon atom.
- Stage 2: Condensation with Urea: The resulting diethyl diethylmalonate is then condensed with urea in the presence of a strong base, typically sodium ethoxide, to form the heterocyclic ring structure of **barbital**.

Below is a diagram illustrating the general workflow for the synthesis of 5,5-disubstituted barbiturates.





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General workflow for the synthesis of 5,5-diethylbarbituric acid.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of diethyl diethylmalonate and its subsequent conversion to 5,5-diethylbarbituric acid.

Stage 1: Synthesis of Diethyl Diethylmalonate

This procedure outlines the dialkylation of diethyl malonate using ethyl iodide in the presence of sodium ethoxide.

Materials:

- Diethyl malonate (freshly distilled)
- Sodium metal
- Absolute ethanol
- Ethyl iodide (freshly distilled)



- Ether
- Sodium sulfate (anhydrous)

Apparatus:

- Round-bottom flask
- Reflux condenser with a calcium chloride guard tube
- Dropping funnel
- Stirring apparatus
- · Heating mantle or water bath
- Separatory funnel
- Distillation apparatus

Procedure:

- Preparation of Sodium Ethoxide (First Addition): In a round-bottom flask equipped with a
 reflux condenser and stirring apparatus, dissolve 14.4 g of sodium metal in 190 ml of
 absolute ethanol. The reaction is exothermic and should be controlled.
- First Alkylation: To the freshly prepared sodium ethoxide solution, add 100 g of diethyl malonate with stirring.
- Slowly add 97.5 g of ethyl iodide through a dropping funnel.
- Heat the mixture to boiling.
- Preparation of Sodium Ethoxide (Second Addition): Once the reaction mixture is neutral, in a separate flask, dissolve another 14.4 g of sodium in 190 ml of absolute ethanol.
- Second Alkylation: Slowly add the second portion of sodium ethoxide solution to the reaction mixture, followed by the slow addition of another 97.5 g of ethyl iodide.



- Reflux the mixture overnight.
- Work-up and Isolation: Distill off the ethanol. To the residue, add ether and water.
- Separate the two layers using a separatory funnel.
- Dry the ethereal layer over anhydrous sodium sulfate.
- Purification: Remove the ether by distillation. The crude product is then purified by vacuum distillation, collecting the fraction boiling at 221-222°C.

Stage 2: Synthesis of 5,5-Diethylbarbituric Acid (Barbital)

This procedure describes the condensation reaction between diethyl diethylmalonate and urea to form **barbital**.

Materials:

- Diethyl diethylmalonate
- Urea (pulverized and dried)
- Sodium metal
- Absolute ethanol
- · Concentrated hydrochloric acid
- Water

Apparatus:

- Autoclave or a high-pressure reaction vessel
- Filter funnel (e.g., Büchner funnel)
- Beakers



Heating and stirring apparatus

Procedure:

- Preparation of Sodium Ethoxide: Dissolve 16 g of sodium metal in 300 g of absolute ethanol.
 Cool the resulting solution to room temperature.
- Addition of Reactants: To the sodium ethoxide solution, add 50 g of diethyl diethylmalonate.
- Add 20 g of pulverized and dried urea to the mixture.
- Reaction: Gently warm the mixture to dissolve the urea. Heat the mixture in an autoclave at 108°C for 5 hours.
- Isolation of the Sodium Salt: The sodium salt of diethylbarbituric acid will precipitate. Filter the salt and wash it with alcohol.
- Formation of Free Acid: Dissolve the sodium salt in water and acidify with concentrated hydrochloric acid to precipitate the free 5,5-diethylbarbituric acid.
- Purification: Recrystallize the crude product from water.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of diethyl diethylmalonate and 5,5-diethylbarbituric acid.

Table 1: Reagents for the Synthesis of Diethyl Diethylmalonate

Reagent	Molar Mass (g/mol)	Quantity	Moles
Diethyl malonate	160.17	100 g	~0.624
Sodium	22.99	28.8 g	~1.25
Absolute Ethanol	46.07	380 ml	-
Ethyl lodide	155.97	195 g	~1.25



Table 2: Yield and Properties of Diethyl Diethylmalonate

Parameter	Value
Theoretical Yield	~144 g
Actual Yield	112 g
Percentage Yield	83%
Boiling Point	221-222 °C

Table 3: Reagents for the Synthesis of 5,5-Diethylbarbituric Acid

Reagent	Molar Mass (g/mol)	Quantity	Moles
Diethyl diethylmalonate	216.28	50 g	~0.231
Urea	60.06	20 g	~0.333
Sodium	22.99	16 g	~0.696
Absolute Ethanol	46.07	300 g	-

Table 4: Yield and Properties of 5,5-Diethylbarbituric Acid

Parameter	Value
Theoretical Yield	~42.5 g
Actual Yield	27.5 g
Percentage Yield	~64.7%
Melting Point	183-185 °C

Reaction Mechanism



The core of the synthesis is the condensation reaction between diethyl diethylmalonate and urea, which is a twofold nucleophilic acyl substitution. The strong base, sodium ethoxide, deprotonates urea, making it a more potent nucleophile. The deprotonated urea then attacks the electrophilic carbonyl carbons of the diethyl diethylmalonate in a stepwise manner, leading to the cyclized product after the elimination of two molecules of ethanol.[1]



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References

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